1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core modified with substituents that enhance its physicochemical and pharmacological properties. Key structural features include:
- 6-Ethoxy group: Enhances metabolic stability compared to hydroxyl or methoxy groups, balancing solubility and membrane permeability .
- 3-(4-Fluorobenzenesulfonyl) moiety: The sulfonyl group contributes to hydrogen bonding and electrostatic interactions, while the para-fluorine atom modulates electronic effects and bioavailability .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4S/c1-2-31-19-8-11-22-21(13-19)24(28)23(32(29,30)20-9-6-18(26)7-10-20)15-27(22)14-16-4-3-5-17(25)12-16/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMOBMLZKNMCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.
Introduction of Substituents: The chlorophenyl, ethoxy, and fluorobenzenesulfonyl groups are introduced through electrophilic aromatic substitution reactions, nucleophilic substitution reactions, or coupling reactions like Suzuki-Miyaura coupling.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity of the final product.
Industrial production methods would scale up these laboratory procedures, optimizing reaction conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to form carbon-carbon bonds.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA/RNA processes .
Comparison with Similar Compounds
Research Findings and Implications
Structural Activity Relationships (SAR) :
- Para-substituted sulfonyl groups (e.g., 4-F in the target compound) generally improve target affinity over meta-substituted variants (e.g., 3-Cl in ) due to optimized electronic effects .
- Ethoxy at position 6 balances metabolic stability and solubility better than bulkier alkoxy groups (e.g., isopropyl in ).
Computational and Crystallographic Insights :
- Limitations and Future Directions: No direct biological data (e.g., IC50) are available in the provided evidence, necessitating experimental validation of hypothesized kinase or antimicrobial activity. Comparative pharmacokinetic studies (e.g., logP, plasma stability) are needed to assess the impact of substituents like diethylamino () vs. ethoxy (target).
Biological Activity
1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula: C19H19ClFNO3S. Its structure includes a quinoline core, which is known for various biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential use as an antibacterial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Ames Test
The Ames test evaluates the mutagenic potential of compounds. The compound was classified as strongly positive (Class A) in the Ames assay, indicating significant mutagenic activity in bacterial cultures. This suggests caution in its use due to potential genetic toxicity .
Cytotoxicity Assays
Cytotoxicity assays conducted on human cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxic effects. The IC50 values varied across different cell lines, highlighting its selective toxicity towards cancerous cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 22.5 |
| A549 | 18.7 |
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Activity
A recent investigation into its anticancer effects on breast cancer cells revealed that treatment with the compound led to a reduction in cell viability by approximately 50% after 48 hours of exposure. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
